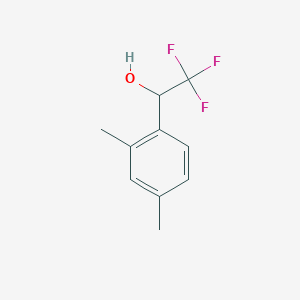

1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol

Description

1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated aromatic alcohol characterized by a 2,4-dimethylphenyl group attached to a trifluoroethanol moiety. This compound has garnered interest in pharmaceutical and agrochemical research due to the electron-withdrawing trifluoromethyl group and steric effects imparted by the dimethylphenyl substituent, which influence its reactivity and biological activity.

Properties

IUPAC Name |

1-(2,4-dimethylphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWQOLMAHKQNNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C(F)(F)F)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,4-dimethylphenyl magnesium bromide with trifluoroacetaldehyde. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:

[ \text{2,4-DimethylphenylMgBr} + \text{CF}_3\text{CHO} \rightarrow \text{1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol} ]

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethanone.

Reduction: Formation of 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethane.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Synthesis of Complex Molecules: It can be utilized in the synthesis of more complex organic compounds.

- Reactivity Studies: The compound can undergo oxidation to yield corresponding ketones or reduction to hydrocarbons.

Biology

The biological activity of this compound is under investigation for its potential interactions with biomolecules:

- Mechanism of Action: The trifluoromethyl group enhances the compound's ability to interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Neuropharmacological | Modulation of neurotransmitter systems |

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate:

- Pharmaceutical Development: The compound may serve as a precursor for drugs targeting inflammation or microbial infections.

Case Study: Antimicrobial Screening

A study indicated that related compounds exhibited significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity.

Case Study: Anti-inflammatory Properties

In controlled experiments examining anti-inflammatory effects, treatment with similar compounds led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Industrial Applications

In industrial settings, 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is used in the production of specialty chemicals:

- Production of Specialty Materials: Its unique properties make it valuable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key structural analogues include compounds with variations in the aromatic substituents, fluorination patterns, or functional groups. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activities:

Key Findings

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance electrophilicity, facilitating nucleophilic substitutions (e.g., in photoaffinity labeling ). Bulky substituents (e.g., 2,4-dimethylphenyl) impart steric hindrance, reducing reaction rates but improving metabolic stability in bioactive compounds .

Biological Activity: Antifungal Activity: Compounds like 1-(2,4-difluorophenyl)-2-triazolylethanol exhibit potent antifungal properties due to triazole moieties inhibiting cytochrome P450 enzymes . Agrochemical Utility: Fluorinated phenyl ethanol derivatives (e.g., 1-(2,6-dichloro-4-CF₃-phenyl)ethanol) are effective in crop protection, leveraging fluorine’s lipophilicity for pest resistance .

Synthetic Challenges :

- Multi-step syntheses are common, with yields varying based on substituents (e.g., 75–99% for dichlorophenyl derivatives ).

- Commercial unavailability of 1-(2,4-dimethylphenyl)-2,2,2-trifluoroethan-1-ol suggests scalability or stability issues .

Data Table: Comparative Physicochemical Properties

Biological Activity

1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol is a compound that has garnered interest due to its potential biological activity and applications in various fields, particularly in pharmaceuticals and environmental science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Chemical Formula : C10H11F3O

- CAS Number : 1000783-73-2

- Molecular Weight : 202.19 g/mol

The biological activity of 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol can be attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:

- Serotonergic Pathways : Some studies suggest that compounds with trifluoroethyl groups can influence serotonin receptors, which are critical in mood regulation and other physiological processes .

- Antioxidant Activity : The presence of the trifluoroethyl group may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antidepressant Effects | Potential modulation of serotonin receptors may indicate antidepressant properties. |

| Antioxidant Properties | Ability to neutralize free radicals could provide protective effects against oxidative stress. |

| Toxicological Profile | Limited data available; further studies required to assess safety and toxicity. |

Case Study 1: Antidepressant Activity

A study on related compounds indicated that those affecting serotonin receptors could lead to significant increases in extracellular serotonin levels in the brain. For instance, a compound structurally similar to 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol demonstrated high affinity for serotonin receptors (5-HT1A and 5-HT3A), suggesting potential antidepressant effects .

Case Study 2: Environmental Impact

As a member of the class of perfluoroalkyl substances (PFAS), 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol may exhibit persistence in the environment. Studies have shown that PFAS can accumulate in biological systems and may pose risks to human health and ecosystems due to their bioaccumulative nature .

Research Findings

Recent investigations have highlighted the following points regarding the biological activity of this compound:

- Interaction with Biological Receptors : Preliminary studies suggest that the compound may interact with key neurotransmitter systems involved in mood regulation.

- Potential Toxicity : While some fluorinated compounds have been associated with adverse health effects such as liver disease and immune response alterations , specific data on this compound's toxicity remains scarce.

- Regulatory Concerns : Given its classification within PFAS, there are ongoing discussions regarding its environmental impact and regulatory measures needed to mitigate potential risks associated with its use .

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or reduction of a ketone precursor. For example:

- Trifluoromethylation : Reacting 2,4-dimethylbenzaldehyde with a trifluoromethylating agent (e.g., Ruppert–Prakash reagent, CF₃SiMe₃) under anhydrous conditions, followed by reduction of the resulting trifluoromethyl ketone using NaBH₄ or LiAlH₄. Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (0–25°C) can optimize yields .

- Chiral synthesis : Asymmetric reduction of the ketone intermediate using chiral catalysts like BINAP-Ru complexes to achieve enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this compound, and what data benchmarks should researchers expect?

- NMR : NMR will show distinct signals for the hydroxyl proton (δ 2.5–3.5 ppm, broad), aromatic protons (δ 6.8–7.4 ppm), and trifluoromethyl group (δ -60 to -70 ppm in NMR) .

- X-ray crystallography : Used to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding). A typical C–O bond length is ~1.42 Å .

- Mass spectrometry : Molecular ion peak at m/z 232 (M⁺) with fragmentation patterns reflecting loss of –OH or –CF₃ groups .

Q. How does the solubility and stability of this compound vary under different experimental conditions?

- Solubility : Moderately soluble in polar solvents (e.g., ethanol, acetone) due to the hydroxyl group, but enhanced solubility in DMF or DMSO due to the trifluoromethyl group’s lipophilicity. Limited solubility in water (<1 mg/mL) .

- Stability : Stable at room temperature but prone to oxidation under acidic conditions. Store in inert atmospheres (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of this compound, and how is enantiomeric excess (ee) quantified?

Q. How does the electron-withdrawing trifluoromethyl group influence reaction mechanisms in derivatization?

Q. What methodologies are used to evaluate its biological activity, particularly against fungal pathogens?

- In vitro assays : Broth microdilution (CLSI M27/M38 protocols) to determine MIC values against Candida spp. or Aspergillus spp. Compare with fluconazole controls .

- Structure-activity relationship (SAR) : Modify the aryl or alcohol moiety to assess impact on antifungal potency. LogP values >2.5 correlate with improved membrane penetration .

Q. How can computational modeling predict its interactions with biological targets or environmental matrices?

- Docking studies : Use AutoDock Vina to simulate binding to fungal CYP51 enzymes. Key interactions include H-bonding with the hydroxyl group and hydrophobic contacts with –CF₃ .

- Environmental fate : Employ EPI Suite to estimate biodegradation half-life (>60 days suggests persistence) and soil adsorption coefficients (Koc ~300 L/kg) .

Q. What are the environmental implications of its use, and how can degradation pathways be monitored?

- Photodegradation : Expose to UV light (254 nm) in aqueous solutions; track intermediates via LC-MS/MS. Major products include 2,4-dimethylbenzoic acid and trifluoroacetate .

- Microbial degradation : Use OECD 301B tests with activated sludge. Low mineralization rates (<20% in 28 days) indicate recalcitrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.